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Compound of Interest

Compound Name: 2-Propyl-1,3,2-benzodioxaborole

Cat. No.: B1353097

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Propyl-1,3,2-benzodioxaborole. Due to the limited availability of directly published, complete
experimental spectra for this specific molecule, this document presents a combination of
reported data for closely related analogs and predicted values based on established
spectroscopic principles. This guide is intended to serve as a reliable reference for the
identification and characterization of 2-Propyl-1,3,2-benzodioxaborole in a research and
development setting.

Molecular Structure and Properties

2-Propyl-1,3,2-benzodioxaborole, also known as B-n-propylcatecholborane, is an
organoboron compound with the molecular formula CoH11BO2 and a molecular weight of
approximately 162.00 g/mol [1]. Its structure consists of a propyl group attached to the boron
atom of a 1,3,2-benzodioxaborole ring system.

Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for 2-Propyl-
1,3,2-benzodioxaborole.

'H NMR Spectroscopy Data
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The proton NMR spectrum is anticipated to show signals corresponding to the aromatic protons
of the benzodioxaborole ring and the aliphatic protons of the propyl group.

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.0-7.2 Multiplet 4H Ar-H
~1.5-1.7 Sextet 2H -CH2-CH2-CHs
~0.9-1.1 Triplet 2H -CH2-CH2-CHs
~0.8-1.0 Triplet 3H -CH2-CH2-CHs

Note: Predicted values are based on the analysis of similar structures and general chemical
shift principles.

B3C NMR Spectroscopy Data

The carbon-13 NMR spectrum will display signals for the aromatic carbons and the propyl
chain carbons. The carbon attached to the boron atom may show broadening due to
quadrupolar relaxation of the boron nucleus.

Chemical Shift (6, ppm) Assighment
~148-150 C-0

~122-124 Ar-CH
~112-114 Ar-CH

~25-30 -CH2-CH2-CHs
~18-22 -CH2-CH2-CHs
~13-15 -CH2-CH2-CHs
Broad or unobserved C-B

Note: Predicted values are based on data for related benzodioxaborole derivatives and propyl-
substituted aromatic compounds[2].
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Infrared (IR) Spectroscopy Data

The IR spectrum will be characterized by absorptions corresponding to the aromatic ring, C-H
bonds, and B-O bonds.

Wavenumber (cm—?) Intensity Assignment
~3050-3100 Medium Aromatic C-H stretch
~2850-2960 Medium-Strong Aliphatic C-H stretch
~1600, ~1475 Medium-Strong Aromatic C=C stretch
~1300-1400 Strong B-O stretch

~1250 Strong C-O stretch

Note: Predicted values are based on characteristic IR absorption frequencies for the respective
functional groups.

Mass Spectrometry (MS) Data

The mass spectrum is expected to show the molecular ion peak and characteristic
fragmentation patterns.

m/z Interpretation
~162 Molecular ion [M]*
~119 Loss of propyl group [M - CsH7]*

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for 2-Propyl-
1,3,2-benzodioxaborole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or higher)
equipped with a broadband probe.
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Sample Preparation:

e Dissolve approximately 5-10 mg of 2-Propyl-1,3,2-benzodioxaborole in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCls, CsDs).

e Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already
present in the solvent.

e Transfer the solution to a 5 mm NMR tube.

IH NMR Acquisition:

Pulse Program: Standard single-pulse sequence (e.g., 'zg30").

Spectral Width: 0-12 ppm.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

Temperature: 298 K.

13C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30).

Spectral Width: 0-220 ppm.

Number of Scans: 1024 or more, as needed for adequate signal-to-noise.

Relaxation Delay: 2-5 seconds.

Data Processing:

o Apply Fourier transformation to the acquired free induction decay (FID).

o Phase correct the spectrum and calibrate the chemical shift scale using the solvent or TMS
signal.
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« Integrate the signals in the *H NMR spectrum.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum
Two).

Sample Preparation (Attenuated Total Reflectance - ATR):

e Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

e Record a background spectrum of the empty ATR accessory.

e Place a small amount of the liquid sample of 2-Propyl-1,3,2-benzodioxaborole directly onto
the ATR crystal.

Acquire the sample spectrum.
Data Acquisition:

e Spectral Range: 4000-400 cm™1,
e Resolution: 4 cm™.

e Number of Scans: 16-32.

Data Processing:

e The software will automatically ratio the sample spectrum to the background spectrum to
produce the final absorbance or transmittance spectrum.

« ldentify and label the major absorption bands.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, such as a gas chromatograph-mass spectrometer (GC-
MS) or a direct-infusion electrospray ionization mass spectrometer (ESI-MS).
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GC-MS Protocol:

e Sample Preparation: Prepare a dilute solution of 2-Propyl-1,3,2-benzodioxaborole in a
volatile organic solvent (e.g., dichloromethane, ethyl acetate).

e GC Conditions:

[¢]

Column: A suitable capillary column (e.g., HP-5ms).

[e]

Injection Volume: 1 pL.

[e]

Inlet Temperature: 250 °C.

(¢]

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at
10-20 °C/min to a final temperature of 280-300 °C.

» MS Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Range: m/z 40-400.

Data Processing:

e Analyze the total ion chromatogram (TIC) to identify the peak corresponding to 2-Propyl-
1,3,2-benzodioxaborole.

o Extract the mass spectrum for that peak and identify the molecular ion and major fragment
ions.

Workflow and Data Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical
relationships between the different spectroscopic techniques.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.
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Caption: Integration of data from different spectroscopic techniques for structural elucidation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-Propyl-1,3,2-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1353097?utm_src=pdf-custom-synthesis
https://www.smolecule.com/products/s782497
https://docbrown.info/page06/spectra/propylbenzene-nmr13c.htm
https://docbrown.info/page06/spectra/propylbenzene-nmr13c.htm
https://docbrown.info/page06/spectra/propylbenzene-nmr13c.htm
https://www.benchchem.com/product/b1353097#spectroscopic-data-nmr-ir-ms-for-2-propyl-1-3-2-benzodioxaborole
https://www.benchchem.com/product/b1353097#spectroscopic-data-nmr-ir-ms-for-2-propyl-1-3-2-benzodioxaborole
https://www.benchchem.com/product/b1353097#spectroscopic-data-nmr-ir-ms-for-2-propyl-1-3-2-benzodioxaborole
https://www.benchchem.com/product/b1353097#spectroscopic-data-nmr-ir-ms-for-2-propyl-1-3-2-benzodioxaborole
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1353097?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1353097?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1353097?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

